molecular formula C20H20N2O2 B2379027 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-70-9

3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2379027
CAS RN: 898436-70-9
M. Wt: 320.392
InChI Key: KXHUDSRKLCDANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have been investigated for their antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and parasites. The compound’s unique structure may contribute to its ability to inhibit microbial growth and serve as a potential lead for novel antimicrobial agents .

Anti-Inflammatory and Analgesic Effects

Certain imidazole-containing compounds exhibit anti-inflammatory and analgesic activities. These properties are crucial for managing pain and inflammation associated with various diseases. Further studies could explore the compound’s mechanism of action and its potential as a therapeutic agent .

Anticancer Potential

Imidazole derivatives have attracted attention in cancer research due to their diverse biological activities. The compound’s structure suggests it may interfere with cancer cell proliferation, making it a candidate for further investigation as an anticancer agent. Preclinical studies could assess its efficacy against specific cancer types .

Ulcerogenic Activity

Understanding the compound’s ulcerogenic potential is essential. Some imidazole derivatives exhibit ulcerogenic effects, which can impact gastrointestinal health. Researchers should evaluate whether this compound poses any risk in terms of gastric ulcers or related complications .

Antiviral Properties

Given the global importance of antiviral drugs, exploring the compound’s antiviral activity is warranted. Imidazole-based molecules have shown promise against various viruses. Investigating its effects on specific viral strains could provide valuable insights .

Neuroprotective Effects

Imidazole derivatives have been linked to neuroprotection. Considering the compound’s structural features, it might influence neuronal function or protect against neurodegenerative conditions. In vitro and in vivo studies could shed light on its neuroprotective potential .

Metabolic Disorders

The compound’s structure resembles certain natural products involved in metabolic pathways. Researchers could explore its impact on metabolic disorders such as diabetes, obesity, or lipid metabolism. Investigating its effects on relevant enzymes and pathways would be informative .

Veterinary Applications

Interestingly, imidazole derivatives have found applications in veterinary medicine. Assessing the compound’s safety and efficacy in animals could lead to novel veterinary drugs or supplements .

properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-5-6-15(8-13(12)2)20(24)21-17-9-14-4-3-7-22-18(23)11-16(10-17)19(14)22/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHUDSRKLCDANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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